molecular formula C11H16O3 B033167 3-Hydroxyadamantane-1-carboxylic acid CAS No. 42711-75-1

3-Hydroxyadamantane-1-carboxylic acid

Cat. No.: B033167
CAS No.: 42711-75-1
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-N
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Description

3-Hydroxyadamantane-1-carboxylic acid (CAS: 42711-75-1) is a bicyclic carboxylic acid derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol . Its structure features a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position of the adamantane framework, conferring unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxylic acid typically involves the oxidation of adamantane derivatives. One common method includes the reaction of adamantane with thionyl chloride to form 1,3-dichloro adamantane, which is then converted to 1,3-adamantanediol in a triethylamine-water solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxyadamantane-1-carboxylic acid is primarily utilized in the development of pharmaceutical agents. Notably, it serves as a precursor in the synthesis of potent inhibitors of 11β-HSD-1, an enzyme implicated in cortisol metabolism. These inhibitors have potential applications in treating conditions such as obesity, metabolic syndrome, and related disorders .

Case Study: Inhibition of 11β-HSD-1

Research has demonstrated that derivatives of this compound can effectively inhibit the activity of 11β-HSD-1. A study published in Synthetic Communications highlighted the synthesis of pyridyl amide/sulfonamide derivatives from this compound, showcasing their efficacy in reducing cortisol levels in vitro .

Materials Science

The adamantane framework provides unique properties such as thermal stability and rigidity, making this compound suitable for use in advanced materials.

Optical Materials

This compound is being explored for its potential in the production of optical materials, including photoresists and optical fibers. Its structural characteristics contribute to high heat resistance and excellent optical properties, which are essential for applications in photonics and telecommunications .

Functional Resins

This compound can also serve as a starting material for the synthesis of functional resins that exhibit superior heat resistance and surface hardness. These resins are valuable in various industrial applications, including coatings and adhesives .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly for the preparation of bifunctional adamantane derivatives. Its ability to undergo C-H functionalization reactions allows for the creation of complex molecules with potential biological activity.

Synthesis of Coordination Polymers

A notable application involves its use in synthesizing coordination polymers through reactions with azole derivatives. The resulting compounds exhibit interesting properties that can be tailored for specific applications in catalysis and materials science .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistrySynthesis of 11β-HSD-1 inhibitors for metabolic disorders
Optical MaterialsDevelopment of photoresists and optical fibers with high heat resistance
Functional ResinsCreation of resins with enhanced thermal stability and hardness
Organic SynthesisIntermediate for bifunctional derivatives and coordination polymers

Mechanism of Action

The mechanism of action of 3-Hydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantane Derivatives

Molecular Structure and Functional Group Analysis

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
3-Hydroxyadamantane-1-carboxylic acid C₁₁H₁₆O₃ -COOH (1-position), -OH (3-position) 196.24 Bicyclic, polar functional groups
1-Adamantanecarboxylic acid C₁₁H₁₆O₂ -COOH (1-position) 180.24 Lacks hydroxyl group; lower polarity
3-Bromo-5-methyladamantane-1-carboxylic acid C₁₂H₁₇BrO₂ -COOH (1-position), -Br (3-position), -CH₃ (5-position) 289.17 Bulky substituents; halogenated
Methyl 3-hydroxyadamantane-1-carboxylate C₁₂H₁₈O₃ -COOCH₃ (1-position), -OH (3-position) 210.27 Ester group; reduced acidity

Key Differences :

  • The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to 1-Adamantanecarboxylic acid, influencing solubility and reactivity .
  • Esterification (e.g., methyl ester derivative) reduces acidity and modifies lipophilicity, which is critical for membrane permeability in drug design .

Market Availability and Suppliers

Compound Key Suppliers Purity Grades Primary Use Cases
This compound Aladdin Scientific, Maybridge PLC 97–98% Pharmaceutical research
1-Adamantanecarboxylic acid SynQuest Laboratories, BAC Reports Industrial grade Chemical manufacturing
Methyl ester derivative Georganics Research-grade Preclinical drug development

Market Trends :

  • This compound is niche, with suppliers focusing on R&D applications .
  • 1-Adamantanecarboxylic acid has a broader market, driven by industrial and academic demand .

Biological Activity

3-Hydroxyadamantane-1-carboxylic acid (HA) is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in various fields of research due to its potential biological activities, including its effects on cellular respiration, interactions with cannabinoid receptors, and applications in coordination chemistry.

  • Molecular Formula : C11_{11}H15_{15}O3_3
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 42711-75-1
  • Synonyms : 3-hydroxy-1-adamantanecarboxylic acid, 3-hydroxy-adamantane-1-carboxylic acid

Synthesis

The synthesis of this compound typically involves the carboxylation of 1-adamantanol. A notable method achieved a yield of 75.2% for HA through controlled reactions involving nitric acid and sodium hydroxide at elevated temperatures .

Cellular Respiration Inhibition

Research indicates that this compound exhibits inhibitory effects on state 3 respiration in mitochondria, particularly at high concentrations (2,560 mg/L). This suggests potential applications in studying mitochondrial function and toxicity assessments .

Cannabinoid Receptor Interaction

Studies have explored the interaction of HA with cannabinoid receptors (CB1 and CB2). In experiments, HA demonstrated varying affinities for these receptors, indicating its potential role as a pharmacological probe in cannabinoid research. The compound's structural characteristics allow it to interact favorably with the binding domains of these receptors .

Case Study: Inhibition of Mitochondrial Respiration

A study focused on the acute toxicity of oil sands naphthenic acids highlighted that HA only inhibited respiration at very high concentrations. This finding emphasizes the need for further investigation into the mechanisms by which HA affects cellular metabolism and its implications for environmental toxicity .

Cannabinoid Receptor Selectivity

Research into functionalized adamantyl compounds has shown that HA can be utilized to synthesize derivatives with selective binding to cannabinoid receptors. Such derivatives exhibited enhanced affinity compared to unsubstituted adamantyl compounds, suggesting that modifications to the adamantane structure can significantly influence biological activity .

Comparative Analysis of Biological Activities

Activity Concentration/Condition Effect Reference
Mitochondrial Respiration2,560 mg/LInhibition of state 3 respiration
Cannabinoid Receptor BindingVariesSelective binding to CB1/CB2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxyadamantane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodology :
The compound is typically synthesized via oxidation of 1-adamantanecarboxylic acid using potassium permanganate (KMnO₄) under alkaline conditions, with triethyl benzyl ammonium chloride (TEBAC) as a phase-transfer catalyst. Key parameters include reaction temperature (optimized at 60°C), time (8.5 hours), and KMnO₄-to-substrate molar ratio (1.28:1). Central composite design-response surface methodology (CCD-RSM) has been validated for optimizing these parameters, achieving a yield of 93.61% and purity >99% .

Analytical Validation :
Purity and structural confirmation are performed using HPLC, FT-IR, NMR (¹H and ¹³C), and mass spectrometry (MS) .

Q. What safety precautions are necessary when handling this compound in the lab?

Hazard Identification :
The compound is classified as an eye irritant (H319), skin irritant (H315), and may cause respiratory irritation (H335). Acute toxicity data are not fully established, but handling requires PPE (gloves, goggles, and lab coats) .

Emergency Measures :

  • Spills : Use vacuum or dry sweeping; avoid dust formation.
  • Storage : Store in a tightly sealed container in a cool, dry environment .

Advanced Research Questions

Q. How can photoredox catalysis enhance the functionalization of this compound for pharmaceutical applications?

Experimental Design :
Photoredox catalysis enables C–H activation or cross-coupling reactions under mild conditions. For example, the compound has been derivatized with deferasirox or deferiprone analogs to create iron-chelating agents for therapeutic use. Key steps include:

  • Catalyst Selection : Ru(bpy)₃²⁺ or Ir(ppy)₃.
  • Reaction Monitoring : Use LC-MS to track intermediate formation and reaction efficiency .

Challenges :

  • Steric hindrance from the adamantane core may limit reactivity, requiring tailored catalysts or solvent systems .

Q. How do structural modifications of this compound affect its biological activity?

Case Study :
Derivatives like 3-hydroxy-2-methyl-4-oxo-1-pyridineacetic acid (deferiprone analog) exhibit enhanced metal-chelating properties. Comparative studies involve:

  • Structure-Activity Relationships (SAR) : Modify the hydroxyl or carboxylic acid groups and test Fe(III)/Al(III) binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC).
  • In Vivo Testing : Assess pharmacokinetics in rodent models for liver/pancreas-targeted therapies .

Data Interpretation :
Contradictions in bioactivity may arise from varying assay conditions (e.g., pH, competing ligands). Standardize protocols using reference compounds like deferoxamine .

Q. What advanced chromatographic techniques resolve purity issues in this compound synthesis?

Methodology :

  • HPLC Optimization : Use a C18 column with a mobile phase of methanol:water (70:30) at 1.0 mL/min; UV detection at 210 nm.
  • Impurity Profiling : Identify byproducts (e.g., over-oxidation products) via high-resolution MS/MS .

Troubleshooting :
Column chromatography (DCM:MeOH = 100:1) effectively removes polar impurities, as demonstrated in photoredox-derived products .

Q. How does isotopic labeling (e.g., ¹³C) aid in mechanistic studies of adamantane derivatives?

Application :
Isotopic labeling at the C-4 position of homoadamantene precursors enables tracking of methyladamantane formation pathways via ¹³C NMR. Key steps:

  • Synthesis : Use trimethylsilyl cyanide-¹³C and ZnI₂ catalysis to generate labeled intermediates.
  • Mechanistic Insights : Compare ¹³C NMR shifts (e.g., 138.1 ppm for olefinic carbons) to confirm reaction intermediates .

Q. Data Contradictions and Validation

Q. Why do reported yields for this compound vary across studies?

Analysis :

  • Optimized vs. Standard Protocols : Unoptimized conditions (e.g., lower KMnO₄ ratios or shorter reaction times) yield <80%, while CCD-RSM-optimized methods achieve >93% .
  • Purity Metrics : Discrepancies may arise from inconsistent analytical methods (e.g., NMR vs. HPLC for purity assessment).

Recommendation :
Cross-validate results using multiple techniques (e.g., NMR, HPLC, elemental analysis) .

Properties

IUPAC Name

3-hydroxyadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJMAWPEZKYJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371418
Record name 3-Hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42711-75-1
Record name 3-Hydroxyadamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyadamantane-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

2-Hydroxyadamantane-1-carboxylic acid and 4-hydroxy adamantane-1-carboxylic acid: J. Org. Chem., 38, 3447 (1973).
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Synthesis routes and methods II

Procedure details

A mixture of 5.07 mol of 1-adamantanecarboxylic acid, 507 mmol of N-hydroxyphthalimide, 5.07 mmol of cobalt (II) acetylacetonato and 12500 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. The reaction mixture was concentrated, and was subjected to column chromatography on a silica gel (eluent: chloroform/methanol (8/1)), and the obtained purified product was further recrystallized with ethanol/n-hexane to give 3-hydroxy-1-adamantanecarboxylic acid (yield: 38%) at a conversion rate from 1-adamantanecarboxylic acid of 99%.
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Synthesis routes and methods III

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1-carboxyadamantane, 1 mmol of NHPI and 0.05 mmol of V (AA)3, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 75° C. for 5 hours. And, as a result, the 1-carboxyadamantane was converted into a 1-carboxy-3-adamantanol (yield: 56%, white solid), a 1-carboxy-3,5-adamantanediol (yield:28%, light yellow solid), a 1-carboxy-4-adamantanone (yield: 4%) with a conversion of 99%.
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Synthesis routes and methods IV

Procedure details

The same operations as conducted in Example 1 were repeated, except that the reaction mixture temperature after dropwise addition of nitric acid was set to 80° C. In the first carboxylation reaction step, the conversion of 1-adamantanol was found to be 99.0% and 1-adamantane carboxylic acid was generated in a reaction yield of 97%. In the second oxidation reaction step, the conversion of 1-adamantane carboxylic acid was found to be 98.0% and white crystals of 3-hydroxy adamantane-1-carboxylic acid (9.8 g, yield: 25.2%) were obtained.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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